9R,10S-dihydroxy-stearic acid
Overview
Description
9R,10S-dihydroxy-stearic acid: It is a white waxy or powdery solid that is insoluble in water and petroleum ether but slightly soluble in ethyl acetate and easily soluble in organic solvents such as methanol, ethanol, and acetone . This compound is significant in various fields, including medicine, cosmetics, feed additives, and surfactants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 9R,10S-dihydroxy-stearic acid typically involves the hydroxylation of oleic acid. One method includes mixing oleic acid with a catalyst, such as phosphotungstic acid or supported phosphotungstic acid, and then adding a hydrogen peroxide solution dropwise. The reaction is carried out at temperatures ranging from 20 to 80°C for 0.5 to 24 hours. After the reaction, the water layer is removed, and the oil layer is washed and dried to obtain the target product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to minimize environmental pollution and equipment corrosion, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9R,10S-dihydroxy-stearic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy fatty acids.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced hydroxy fatty acids and substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, 9R,10S-dihydroxy-stearic acid is used as an intermediate in the synthesis of complex molecules and as a reagent in various chemical reactions .
Biology: In biological research, this compound is studied for its role in cellular processes and its effects on metabolic pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects, including its ability to activate peroxisome proliferator-activated receptor α (PPARα), which plays a role in regulating lipid metabolism .
Industry: In the industrial sector, this compound is used in the production of surfactants, cosmetics, and feed additives .
Mechanism of Action
The mechanism of action of 9R,10S-dihydroxy-stearic acid involves its interaction with molecular targets such as peroxisome proliferator-activated receptor α (PPARα). By activating PPARα, it influences lipid metabolism and other cellular processes. The pathways involved include the regulation of gene expression related to lipid metabolism and energy homeostasis .
Comparison with Similar Compounds
- 9S,10R-dihydroxy-stearic acid
- 9R,10S,18-trihydroxy-stearic acid
- 9,10-dihydroxy-octadecanoic acid
Comparison: 9R,10S-dihydroxy-stearic acid is unique due to its specific stereochemistry, which influences its biological activity and chemical reactivity. Compared to its isomers, such as 9S,10R-dihydroxy-stearic acid, it may exhibit different interactions with molecular targets and pathways, leading to distinct biological effects .
Properties
IUPAC Name |
(9R,10S)-9,10-dihydroxyoctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACHUYIREGFMSP-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]([C@@H](CCCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189915 | |
Record name | 9,10-Dihydroxystearic acid, erythro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3639-32-5 | |
Record name | 9,10-Dihydroxystearic acid, erythro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Dihydroxystearic acid, erythro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-DIHYDROXYSTEARIC ACID, ERYTHRO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85N0L7U4A0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.